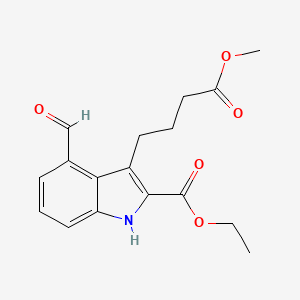

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate

Description

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate is a substituted indole derivative characterized by three key functional groups:

- Ethyl carboxylate at position 2 of the indole ring.

- Formyl group (-CHO) at position 2.

- 4-Methoxy-4-oxobutyl chain at position 3, contributing both ester and ketone functionalities.

This compound is likely synthesized via nucleophilic substitution or condensation reactions, similar to methods described for analogous indole derivatives (e.g., refluxing indole precursors with sodium ethoxide in polar aprotic solvents like DMSO or DMF) .

Properties

CAS No. |

917568-18-4 |

|---|---|

Molecular Formula |

C17H19NO5 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H19NO5/c1-3-23-17(21)16-12(7-5-9-14(20)22-2)15-11(10-19)6-4-8-13(15)18-16/h4,6,8,10,18H,3,5,7,9H2,1-2H3 |

InChI Key |

WRSURUUSVOSDSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C=O)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the formyl group and the methoxy-oxobutyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield Ethyl 4-carboxy-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate, while reduction would yield Ethyl 4-hydroxymethyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects are mediated through specific pathways, which can include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indole derivatives with variations in substituent type, position, and functional group composition. Key examples include:

Ethyl 4-fluoro-1H-indole-2-carboxylate (CAS 348-32-3)

- Substituents : Fluoro group at position 4, ethyl carboxylate at position 2.

- Molecular Weight : 207.2 g/mol.

- Key Differences: Lacks the formyl group and 4-methoxy-4-oxobutyl chain, resulting in lower molecular complexity and reactivity.

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9)

- Substituents : Benzyloxy group at position 4, ethyl carboxylate at position 2.

- Key Differences : The benzyloxy group introduces aromatic bulk and lipophilicity, contrasting with the formyl group’s electrophilic nature. Safety data indicate moderate acute toxicity (H302) and skin irritation (H315), suggesting similar hazards for the target compound due to shared ester functionalities .

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Substituents : Carboxamide at position 2, fluoro at position 5, and benzoylphenyl moiety.

- Molecular Weight : 359.12 g/mol.

- Key Differences: Replacement of the ethyl carboxylate with a carboxamide reduces ester hydrolysis susceptibility.

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS 1394899-06-9)

- Substituents : Bromo at position 4, formyl at position 3, tert-butyl carboxylate at position 1.

Structural and Functional Group Analysis

| Compound | Position 2 | Position 3 | Position 4 | Key Functional Features |

|---|---|---|---|---|

| Target Compound | Ethyl carboxylate | 4-Methoxy-4-oxobutyl | Formyl | High electrophilicity, ester/ketone motifs |

| Ethyl 4-fluoro-1H-indole-2-carboxylate | Ethyl carboxylate | - | Fluoro | Electron-withdrawing, compact substituent |

| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | Ethyl carboxylate | - | Benzyloxy | Lipophilic, aromatic |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Carboxamide | - | Fluoro (position 5) | Amide stability, π-π interactions |

Research Findings and Implications

- Reactivity : The formyl group at position 4 in the target compound enables nucleophilic additions (e.g., hydrazone formation), unlike fluoro or benzyloxy substituents in analogs .

- Synthetic Utility : The 4-methoxy-4-oxobutyl chain provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to alcohols), a feature absent in simpler analogs .

- Safety Profile : Ethyl indole carboxylates generally exhibit moderate toxicity (e.g., H302, H315), suggesting similar handling precautions for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.